N1,N3-Diethylbenzene-1,3-diamine

Vue d'ensemble

Description

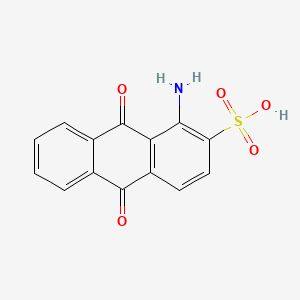

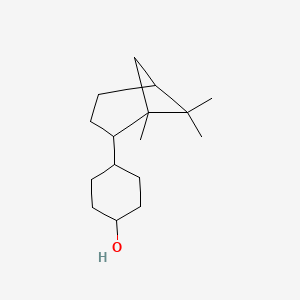

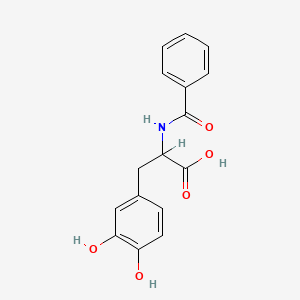

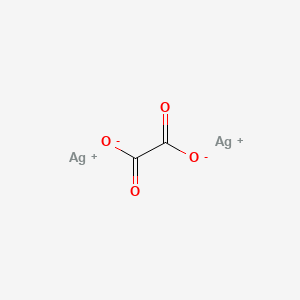

N1,N3-Diethylbenzene-1,3-diamine is a chemical compound with the molecular formula C10H16N2 . It has a molecular weight of 164.25 . This compound is used in various fields of research and industry .

Synthesis Analysis

The synthesis of N1,N3-Diethylbenzene-1,3-diamine involves the use of ethanol and m-Phenylenediamine . The yield of this reaction is approximately 70% . There are also other synthetic routes available for the preparation of 1,3-diamines .Molecular Structure Analysis

The InChI code for N1,N3-Diethylbenzene-1,3-diamine is1S/C10H16N2/c1-3-11-9-6-5-7-10(8-9)12-4-2/h5-8,11-12H,3-4H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving N1,N3-Diethylbenzene-1,3-diamine are not mentioned in the search results, 1,3-diamines are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

- N1,N3-Diethylbenzene-1,3-diamine is used in palladium-catalyzed diamination of unactivated alkenes, serving as a key component in the synthesis of cyclic diamine derivatives. This process highlights the compound's role in creating complex organic molecules through intra/intermolecular reactions (Sibbald & Michael, 2009).

Polymer Science

- In the field of polymer science, similar diamine compounds have been utilized to synthesize various types of polyimides, demonstrating the compound's importance in creating materials with specific properties like high thermal stability and mechanical strength (Liaw & Liaw, 1996).

Metal-Organic Frameworks (MOFs)

- The compound has applications in the development of metal-organic frameworks (MOFs), where its derivatives are used to create structures with potential uses in sensing and environmental remediation. For instance, Zn-based MOFs utilizing similar diamine compounds have shown sensitivity in detecting various ions and compounds in water, showcasing their potential in environmental monitoring and treatment (Xu et al., 2020).

Ligand Chemistry

- Diamine compounds like N1,N3-Diethylbenzene-1,3-diamine are significant in ligand chemistry, where they act as coordinating agents in the formation of complex metal-ligand structures. These complexes have varied applications, ranging from catalysis to the development of materials with unique optical properties (Draper et al., 2004).

Corrosion Inhibition

- Novel aromatic diamine compounds, structurally related to N1,N3-Diethylbenzene-1,3-diamine, have been investigated as corrosion inhibitors. Their effectiveness in protecting metals like steel in corrosive environments highlights their potential in industrial applications, particularly in extending the life of metal components (Singh & Quraishi, 2016).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

This compound is a type of 1,3-diamine, which are significant motifs in natural products and serve as building blocks in synthetic organic chemistry . .

Pharmacokinetics

Its lipophilicity (Log Po/w) is 2.21 , which could influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic profile.

Action Environment

The action of N1,N3-Diethylbenzene-1,3-diamine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dark place, sealed in dry, at room temperature . Furthermore, its solubility could influence its action and efficacy. It is soluble with a solubility of 0.468 mg/ml . .

Propriétés

IUPAC Name |

1-N,3-N-diethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-11-9-6-5-7-10(8-9)12-4-2/h5-8,11-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXUWOAUYCBLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343636 | |

| Record name | N1,N3-Diethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N3-Diethylbenzene-1,3-diamine | |

CAS RN |

5857-99-8 | |

| Record name | N1,N3-Diethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]-, disodium salt](/img/structure/B1606434.png)

![4-Hydroxy-5-[(phenylsulphonyl)amino]naphthalene-2,7-disulphonic acid](/img/structure/B1606456.png)